molecular formula C18H16ClN3O4S B2969302 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline CAS No. 796881-45-3

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline

Cat. No. B2969302
CAS RN: 796881-45-3
M. Wt: 405.85
InChI Key: WRLAHHWRDNAFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research in organic chemistry has introduced multicomponent reactions (MCRs) that facilitate the synthesis of complex heterocycles. For instance, a study highlights a copper(II)-catalyzed oxidation process that enables the formation of H-pyrazolo[5,1-a]isoquinolines, leveraging intramolecular cyclization and oxidation reactions under mild conditions (Li & Wu, 2011). This method exemplifies the type of synthetic approach that could be relevant to synthesizing compounds like the one .

Biological Applications and Properties

The exploration of novel compounds for biological applications is a significant area of research. Studies have been conducted on the synthesis and biological evaluation of compounds for potential antibacterial, antimalarial, and anticancer activities. For example, compounds synthesized from visnaginone have shown the ability to undergo reactions leading to potentially bioactive products (Hafez, Ahmed, & Haggag, 2001). Similarly, novel compounds containing lawsone have been synthesized, showing promise in antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022).

Molecular Structure and Interaction Studies

The molecular structure and interactions of complex compounds are crucial for understanding their potential applications. For instance, the study of tosylate salts of lapatinib, an anticancer drug, reveals the importance of nonbonded interactions in the solid state, offering insights into physicochemical properties relevant to drug products (Ravikumar et al., 2013). Such studies are vital for the development of new pharmaceuticals, including the optimization of molecular structures for enhanced activity and stability.

properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-25-12-5-6-14-11(8-12)9-13(18(19)20-14)16-10-15(17-4-3-7-26-17)21-22(16)27(2,23)24/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLAHHWRDNAFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.